REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:17]([N+:20]([O-])=O)=[CH:16][C:4]=1[O:5][CH2:6][CH2:7][CH2:8][N:9]1[CH2:14][CH2:13][N:12]([CH3:15])[CH2:11][CH2:10]1.[H][H]>C(O)(C)C.[Pd]>[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][C:4]=1[O:5][CH2:6][CH2:7][CH2:8][N:9]1[CH2:14][CH2:13][N:12]([CH3:15])[CH2:11][CH2:10]1
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Name
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|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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COC1=C(OCCCN2CCN(CC2)C)C=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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C(C)(C)O
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Name
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|
Quantity
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0.25 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was purged with nitrogen
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Type
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FILTRATION
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Details
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filtered through celite
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Type
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CONCENTRATION
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Details
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The resulting solution was concentrated in vacuo
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Name
|
|
Type
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product
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Smiles
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COC1=C(C=C(C=C1)N)OCCCN1CCN(CC1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |